4'-Chloroflavone

説明

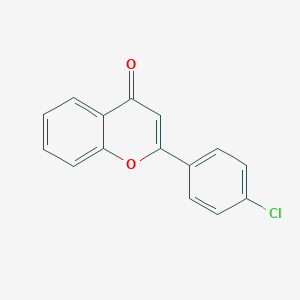

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEVXCMRYKDSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146345 | |

| Record name | 4'-Chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-75-4 | |

| Record name | 4′-Chloroflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroflavone and Its Analogs

Conventional Synthetic Routes

Traditional methods for synthesizing the flavone (B191248) scaffold remain fundamental in many laboratories. These multi-step processes, while sometimes lengthy, are robust and well-documented. The two primary conventional pathways to 4'-chloroflavone are the cyclization of a chalcone (B49325) precursor and the Baker-Venkataraman rearrangement.

Chalcone Precursor Cyclization

One of the most common strategies for building the flavone core is through the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate. scispace.com This process typically involves two main stages.

First, a 2'-hydroxyacetophenone (B8834) is condensed with 4-chlorobenzaldehyde (B46862) in an alkali-catalyzed reaction, known as the Claisen-Schmidt condensation, to form the corresponding 2'-hydroxy-4-chlorochalcone. scispace.cominnovareacademics.in This open-chain intermediate contains the complete carbon skeleton required for the final flavone.

In the second stage, the 2'-hydroxychalcone undergoes an oxidative cyclization to form the heterocyclic pyrone ring of the flavone. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in an alkaline medium. Another established method involves heating the chalcone with a catalyst such as iodine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in The iodine acts as an oxidizing agent to facilitate the ring closure, yielding this compound.

Baker-Venkataraman Rearrangement Approaches

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones and chromones. tsijournals.comlookchem.com This pathway involves the intramolecular rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is a key intermediate. scispace.comlookchem.com

The synthesis begins with the esterification of 2-hydroxyacetophenone (B1195853) with 4-chlorobenzoyl chloride in the presence of a base like pyridine. This reaction yields 2-(4'-chlorobenzoyloxy)acetophenone. prepchem.com This ester is then treated with a base, such as potassium hydroxide, which abstracts an acidic α-hydrogen from the acetophenone (B1666503) moiety. tsijournals.comlookchem.com The resulting enolate attacks the ester carbonyl group, leading to a rearrangement that forms a 1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)propan-1,3-dione intermediate. tsijournals.com

In the final step, this 1,3-diketone undergoes acid-catalyzed cyclodehydration. Heating the diketone in a medium like glacial acetic acid with a catalytic amount of a strong acid (e.g., sulfuric acid) removes a molecule of water and forms the central pyrone ring, completing the synthesis of this compound. scispace.comtsijournals.com

Advanced and Green Synthesis Techniques

In response to the growing need for more efficient and environmentally benign chemical processes, advanced synthetic methods have been developed. These techniques aim to reduce reaction times, increase yields, and minimize waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of this compound from its 2'-hydroxy-4-chlorochalcone precursor can be significantly expedited using this technology.

In a typical procedure, the chalcone is mixed with iodine in a small amount of a high-boiling point solvent like DMSO and subjected to microwave irradiation. nirmauni.ac.in This method dramatically reduces the reaction time from several hours, as required by conventional heating, to just a few minutes. nirmauni.ac.inthegoodscentscompany.com The yields obtained are often excellent, frequently exceeding those of traditional methods. nirmauni.ac.in The efficiency of microwave heating is attributed to its direct interaction with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with a conventional oil bath. nih.gov

| Method | Starting Material | Reagents/Conditions | Time | Yield (%) | Reference |

| Conventional | 2'-Hydroxychalcone | I₂ / DMSO, Reflux | 20-40 min | 60-70% | nirmauni.ac.in |

| Microwave | 2'-Hydroxychalcone | I₂ / DMSO, MW Irradiation | 2-3 min | 80-92% | nirmauni.ac.in |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a key aspect of green chemistry by eliminating the environmental and economic costs associated with solvent use. The Claisen-Schmidt condensation to produce the chalcone precursor for this compound can be performed under solvent-free conditions by simply grinding the solid reactants (e.g., a substituted acetophenone and a substituted benzaldehyde) with a solid base like sodium hydroxide. innovareacademics.in

Furthermore, the cyclization of the resulting chalcone to the flavone can also be achieved under solvent-free microwave conditions. One approach involves adsorbing the 2'-hydroxychalcone onto a solid support, such as silica (B1680970) gel, which is then treated with a catalyst. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a solid acid catalyst for the cyclization of chalcones to flavones under microwave irradiation, offering an environmentally friendly, one-pot method. These solventless techniques not only reduce waste but can also simplify product purification.

Derivatization Strategies of the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the synthesis of new, more complex derivatives. The chlorine atom on the B-ring is a key functional group that can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various other moieties.

A significant derivatization strategy involves the conversion of this compound into 4'-aminoflavone and its subsequent analogs. By reacting this compound with a source of ammonia (B1221849) or an amine under appropriate conditions (often with a catalyst), the chlorine atom can be displaced to yield a new derivative. nirmauni.ac.in For example, the synthesis of 4'-amino substituted flavone derivatives has been accomplished starting from this compound, demonstrating its utility as a synthetic intermediate. nirmauni.ac.in These amino-functionalized flavones can then be further modified, for instance, by coupling them with amino acids to create novel hybrid molecules with potentially enhanced biological properties. This highlights the role of this compound as a building block for creating libraries of flavone-based compounds for further research.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their biological activities, and their combination with a flavone scaffold has been a subject of study. The synthesis of this compound thiosemicarbazone involves a condensation reaction between this compound and thiosemicarbazide (B42300).

A general and historical method for the synthesis of flavone thiosemicarbazones has been described. orientjchem.org This involves the reaction of the parent flavone with thiosemicarbazide. In the case of this compound, the carbonyl group at the C4 position of the flavone ring reacts with the primary amine of thiosemicarbazide to form the corresponding thiosemicarbazone. orientjchem.org The reaction typically results in the formation of a C=N bond, linking the thiosemicarbazide moiety to the flavone structure. nih.gov

The synthesis of flavone thiosemicarbazones, including the 4'-chloro derivative, has been reported as part of a broader investigation into the chemical properties and potential activities of these compounds. orientjchem.org The preparation, properties, yield, and analytical data for these compounds have been described to confirm their structures. orientjchem.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

This table illustrates the key reactants in the synthesis of this compound thiosemicarbazone.

Exploration of Other Functional Group Modifications

The modification of the flavone structure through the introduction of various functional groups is a key strategy for developing new analogs with potentially enhanced properties. These modifications can occur at different positions on the flavone nucleus.

One common approach to synthesizing flavone analogs is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization. aacrjournals.org For instance, the synthesis of 4'-bromoflavone (B15486), a halogenated analog of this compound, was achieved by reacting 2'-hydroxyacetophenone with 4-bromobenzaldehyde (B125591) to form 4-bromo-2'-hydroxychalcone. aacrjournals.org This intermediate was then cyclized using iodine in DMSO to yield 4'-bromoflavone. aacrjournals.org This methodology demonstrates a viable route for introducing different halogens at the 4'-position of the flavone B-ring.

Another example of functional group modification involves the synthesis of 6-chloroflavone, where the chlorine atom is positioned on the A-ring. tsijournals.com This synthesis starts from 4-chlorophenol, which undergoes a series of reactions including Fries rearrangement, reaction with benzoyl chloride, and a Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate. tsijournals.com This diketone is then cyclized in the presence of sulfuric acid and glacial acetic acid to yield 6-chloroflavone. tsijournals.com

Furthermore, the synthesis of 3-chloroflavones has been reported. innovareacademics.in This involves the treatment of l-(2-hydroxyphenyl)-3-phenylpropan-l,3-dione with ammonium (B1175870) chloride, hydrogen peroxide, and aqueous sulfuric acid. innovareacademics.in These examples highlight the versatility of synthetic strategies available for introducing functional groups at various positions on the flavone scaffold, allowing for the creation of a wide array of this compound analogs.

| Starting Material(s) | Key Intermediate(s) | Product |

| 2'-Hydroxyacetophenone, 4-Bromobenzaldehyde | 4-Bromo-2'-hydroxychalcone | 4'-Bromoflavone |

| 4-Chlorophenol | 1-(5'-chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione | 6-Chloroflavone |

| l-(2-Hydroxyphenyl)-3-phenylpropan-l,3-dione | Not specified | 3-Chloroflavone |

This table summarizes synthetic routes to various chlorinated and brominated flavone analogs.

Advanced Spectroscopic and Structural Characterization of 4 Chloroflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4'-Chloroflavone, both one-dimensional (1D) and two-dimensional (2D) NMR methods have been instrumental in assigning the chemical shifts of its protons and carbons.

1H NMR Investigations

Proton NMR (1H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the this compound molecule. The signals in the 1H NMR spectrum correspond to the different sets of non-equivalent protons. The aromatic protons of the flavone (B191248) core and the substituted B-ring typically resonate in the downfield region of the spectrum.

While specific chemical shift values can vary slightly depending on the solvent used, general patterns are observable. For instance, in a study of 6-chloroflavone, a related compound, the 1H-NMR spectrum was recorded on a 400 MHz spectrometer using CDCl3 as the solvent and TMS as an internal standard. tsijournals.com Research on flavanone (B1672756) and 4'-chloroflavanone (B1207093) complexes has also utilized 1H NMR to study interactions with cyclodextrins, where changes in proton shifts indicate complex formation. mdpi.com

Table 1: Predicted 1H NMR Data for this compound This table presents predicted data and should be used for reference purposes. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.8 | s |

| H-5 | 8.2 | d |

| H-6 | 7.5 | t |

| H-7 | 7.8 | t |

| H-8 | 7.6 | d |

| H-2', H-6' | 7.9 | d |

13C NMR Analysis

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of this compound. Due to the low natural abundance of the 13C isotope, these spectra are typically acquired with proton decoupling to enhance signal intensity. The chemical shifts of the carbon atoms are spread over a wider range than proton shifts, offering excellent resolution. oregonstate.edu

The carbonyl carbon (C-4) of the chromen-4-one moiety is characteristically found at a very downfield chemical shift. The carbons of the aromatic rings appear in the region typical for sp2-hybridized carbons. The carbon atom attached to the chlorine (C-4') also shows a distinct chemical shift. Public databases like PubChem provide access to 13C NMR spectra for this compound. nih.gov

Table 2: Predicted 13C NMR Data for this compound This table presents predicted data and should be used for reference purposes. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 163.2 |

| C-3 | 107.5 |

| C-4 | 178.4 |

| C-4a | 124.0 |

| C-5 | 125.8 |

| C-6 | 125.2 |

| C-7 | 133.9 |

| C-8 | 118.0 |

| C-8a | 156.3 |

| C-1' | 130.1 |

| C-2', C-6' | 128.0 |

| C-3', C-5' | 129.3 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex proton and carbon spectra of molecules like this compound. wikipedia.orgpreprints.org These experiments correlate signals from different nuclei, providing connectivity information that is not available from 1D spectra. rsc.org

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. libretexts.org It helps to trace the connectivity within the individual aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgpreprints.org It is essential for assigning the signals of protonated carbons in the 13C NMR spectrum.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijfe.orgbibliotekanauki.pl For volatile and thermally stable compounds like this compound, GC-MS can be used for both identification and purity assessment. nih.govuni-tuebingen.de The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for structural confirmation. The presence of chlorine is often indicated by an isotopic pattern in the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

LC-MS/MS in Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures. bibliotekanauki.plncsu.edu This method involves separating the components of a mixture by liquid chromatography, followed by mass spectrometric analysis. bibliotekanauki.pl In the context of flavonoid analysis, LC-MS/MS is often employed to identify individual flavonoids in plant extracts or biological samples. bibliotekanauki.pl For this compound, LC-MS/MS can provide not only the mass of the molecular ion but also structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural motifs of the molecule can be confirmed.

Vibrational Spectroscopy for Bond Analysis and Interactions

Vibrational spectroscopy is a powerful non-destructive technique used to investigate the molecular structure, bonding, and intermolecular interactions of compounds. By analyzing the vibrations of atoms and functional groups within a molecule, detailed information about its structural integrity and behavior in different chemical environments can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of specific vibrational modes, providing a unique "fingerprint" of the compound. For this compound and related structures, FT-IR is instrumental in identifying key functional groups and analyzing the effects of intermolecular interactions, such as those occurring during complexation.

The FT-IR spectrum of a related compound, 4'-chloroflavanone, reveals several characteristic absorption bands. mdpi.com These bands are indicative of the vibrations of specific bonds within the flavanone skeleton. For instance, the strong absorption band observed around 1694 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the γ-pyrone ring. mdpi.com The bands in the 1600-1450 cm⁻¹ region are typically assigned to the C=C stretching vibrations of the aromatic rings. The presence of the chlorine atom on the B-ring influences the vibrational frequencies, which can be compared with unsubstituted flavones to understand the electronic effects of the substituent.

Research on the complexation of 4'-chloroflavanone with cyclodextrins has demonstrated the utility of FT-IR in studying host-guest interactions. mdpi.com Upon the formation of an inclusion complex, changes in the FT-IR spectrum, such as the displacement, reduction, or even disappearance of characteristic flavanone peaks, are observed. mdpi.com These spectral changes indicate that the guest molecule has been encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental FT-IR data. researchgate.netnih.gov These computational methods can predict vibrational wavenumbers and help in the precise assignment of each observed band to a specific molecular vibration. nih.govnih.gov For instance, in a study on the related 6-chloroflavone, DFT calculations were used to analyze the vibrational spectrum, noting that carbonyl stretching vibrations were lowered due to conjugation and potential hydrogen bonding. nih.gov

The table below summarizes significant FT-IR spectral data for flavanone derivatives, providing insight into the vibrational characteristics of the this compound structure.

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

| 1693.9 | C=O Stretching | 4'-Chloroflavanone | mdpi.com |

| 1599.2 | C=C Aromatic Stretching | 4'-Chloroflavanone | mdpi.com |

| 1461.9 | C=C Aromatic Stretching | 4'-Chloroflavanone | mdpi.com |

| 1300.2 | C-O Linkage | 4'-Chloroflavanone | mdpi.com |

| 1121.1 | C-H Bending (in-plane) | 4'-Chloroflavanone | mdpi.com |

| 847.5 | C-H Bending (out-of-plane) | 4'-Chloroflavanone | mdpi.com |

| 769.96 | C-Cl Stretching | 6-Chloroflavone | tsijournals.com |

| 1565.03 | C=C Aromatic | 6-Chloroflavone | tsijournals.com |

| 1164.59 | C-O Linkage | 6-Chloroflavone | tsijournals.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states, typically involving π → π* and n → π* transitions in conjugated systems like flavonoids. The resulting spectrum provides valuable information about the electronic structure of the molecule and is sensitive to its chemical environment.

The UV-Vis spectrum of flavonoids is generally characterized by two major absorption bands. researchgate.net For this compound and its analogues, these bands arise from the π-electron system of the chromone (B188151) and the substituted phenyl rings. The position and intensity of these absorption maxima (λmax) are influenced by the solvent polarity and by molecular interactions, such as complex formation.

In the context of complexation studies, UV-Vis spectroscopy is a key method for determining the stoichiometry and stability of host-guest complexes. For example, in studies involving the complexation of 4'-chloroflavanone with cyclodextrins, UV-Vis spectroscopy was used in phase solubility studies. mdpi.com A linear increase in the concentration of the flavanone with an increasing concentration of the cyclodextrin confirmed the formation of a 1:1 stoichiometric complex. mdpi.com Such studies are crucial for understanding how complexation can enhance the solubility of poorly soluble compounds like this compound. mdpi.com

Photochemical investigations also rely heavily on UV-Vis spectroscopy. The absorption spectrum reveals the wavelengths of light that can excite the molecule, initiating photochemical reactions. Studies on the photochemistry of flavanone and 4'-chloroflavanone have utilized UV-Vis spectroscopy to identify the absorption bands responsible for their photochemical behavior. researchgate.net The UV-Vis spectrum of 4'-chloroflavanone, for instance, shows a maximum absorption at a wavelength of 256 nm in ethanol. mdpi.com

The following table presents UV-Vis absorption data for this compound derivatives, highlighting the electronic transitions characteristic of this class of compounds.

| λmax (nm) | Solvent/Medium | Compound | Reference |

| 256 | Ethanol | 4'-Chloroflavanone | mdpi.com |

| 254 | Alkaline Medium | 4'-Chloroflavanone | researchgate.net |

| 335 | Alkaline Medium | 4'-Chloroflavanone | researchgate.net |

| 277 | 2-Propanol | 5-Hydroxy-4'-chloroflavone | tu-darmstadt.de |

| 314.5 | 2-Propanol | 5-Hydroxy-4'-chloroflavone | tu-darmstadt.de |

| 367 | Not Specified | 6-Chloroflavone | tsijournals.com |

Computational Chemistry and Molecular Modeling of 4 Chloroflavone

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties and structure of molecules. rsdjournal.org These calculations are based on the principles of quantum mechanics, which govern the behavior of electrons and nuclei within a molecule. rsdjournal.org By solving the Schrödinger equation for a given molecule, or a simplified version of it, researchers can obtain detailed information about its electronic structure, geometry, vibrational frequencies, and other physicochemical properties. rsdjournal.orgresearchgate.net

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Unlike traditional methods that focus on the complex many-electron wavefunction, DFT simplifies the problem by focusing on the spatially dependent electron density. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it a popular choice in chemistry and materials science. wikipedia.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net DFT also allows for the calculation of electrostatic potential maps, which visualize the charge distribution and help identify regions of the molecule that are prone to electrophilic or nucleophilic attack. mdpi.com These theoretical calculations are fundamental for understanding the intrinsic electronic properties of 4'-Chloroflavone, which in turn govern its interactions with biological macromolecules. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scielo.org.za This method is extensively used in drug design to screen virtual libraries of compounds against a specific biological target, predict binding affinities, and understand the molecular basis of ligand-target interactions. japsonline.com

Molecular docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and a target protein. nih.gov A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov These simulations can model various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, which are crucial for the stability of the ligand-receptor complex. nih.govfoliamedica.bg

While specific docking studies for this compound are not extensively detailed in the provided results, the flavone (B191248) scaffold is a common subject of such investigations against numerous pharmacological targets. The binding affinities of various flavone derivatives provide a strong indication of the potential interactions of this compound. For example, docking studies on flavonoids have revealed their potential to inhibit enzymes like aromatase and interact with receptors such as the Platelet-Activating Factor (PAF) receptor. chemrevlett.comderpharmachemica.com The interactions typically involve key amino acid residues in the active site of the target protein. acs.orgfoliamedica.bg

| Flavonoid Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| (-)-8-prenylnaringenin | Inhibitor of nuclear factor kappa-B kinase (IKK) | -10.380 | jppres.com |

| (+)-catechin 7-O-beta-D-xyloside | Cyclooxygenase-2 (COX-2) | -10.230 | jppres.com |

| Eriodyctol | Inhibitor of nuclear factor kappa-B kinase (IKK) | -9.560 | jppres.com |

| Aleuritolic acid | HIV-1 Reverse Transcriptase | -8.48 | nih.gov |

| Setmelanotide (Reference Agonist) | Melanocortin-4 Receptor (MC4R) | -11.12 | foliamedica.bg |

By screening this compound against various protein structures in silico, molecular docking can identify potential pharmacological targets, thereby guiding further experimental validation. chemrevlett.com The flavone core structure is known to interact with a wide range of biological targets implicated in various diseases. Docking studies on similar flavonoids have suggested several potential targets that could also be relevant for this compound.

These targets include enzymes involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and aromatase, as well as receptors and proteins central to cell signaling pathways like the Platelet-Activating Factor (PAF) receptor and the NF-κB pathway proteins. japsonline.comchemrevlett.comderpharmachemica.comjppres.com For example, a study on a derivative of this compound highlighted its potential as a mixed-type inhibitor of Acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment. molaid.com This suggests that this compound itself could be investigated for activity against AChE. The identification of these potential targets is a critical first step in uncovering the therapeutic potential of the compound.

| Potential Target | Associated Disease/Process | Reference |

|---|---|---|

| Aromatase (CYP19A1) | Breast Cancer | derpharmachemica.com |

| Platelet-Activating Factor (PAF) Receptor | Inflammation, Cancer | chemrevlett.com |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | japsonline.comjppres.com |

| NF-κB Pathway Proteins (e.g., IKK, p50/p65) | Inflammation, Endometriosis | jppres.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | molaid.com |

| Melanocortin-4 Receptor (MC4R) | Obesity | foliamedica.bg |

| HIV-1 Reverse Transcriptase | HIV/AIDS | nih.gov |

Investigation of Biological Activities and Underlying Mechanisms of 4 Chloroflavone

Antiproliferative and Anticancer Mechanisms

Extensive research has highlighted the potent antiproliferative and anticancer capabilities of 4'-chloroflavone, demonstrating its ability to impede the growth of various cancer cells through multiple pathways.

Apoptosis Induction Pathways (e.g., Cytochrome c, Caspase Cascade)

In addition to halting the cell cycle, this compound actively promotes programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of intrinsic apoptotic pathways. A pivotal event in this process is the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govembopress.orgembopress.org Once in the cytosol, cytochrome c participates in the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. embopress.orgembopress.orgberkeley.edu Specifically, this compound has been shown to increase the expression of cytochrome c, which in turn is suggested to activate its downstream target, caspase-3. researchgate.netnih.gov The activation of this cytochrome c-caspase pathway is a crucial mechanism by which this compound induces apoptosis in cancer cells. researchgate.netnih.govumw.edu.pl

Modulation of Key Regulatory Proteins (e.g., p53, CDK4, Cyclin D, p21Cip1)

The induction of cell cycle arrest and apoptosis by this compound is orchestrated by its influence on several key regulatory proteins. The tumor suppressor protein p53 appears to play a significant role. researchgate.netnih.gov Activation of p53 by this compound is believed to be a contributing factor to the observed cell cycle arrest. researchgate.netnih.gov

Furthermore, the G1/S phase arrest is associated with a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and Cyclin D. researchgate.netnih.govsigmaaldrich.comelifesciences.org These two proteins form a complex that is essential for progression through the G1 phase. sigmaaldrich.com Concurrently, an increase in the expression of p21Cip1, a cyclin-dependent kinase inhibitor, is observed. researchgate.netnih.gov p21Cip1 is a downstream target of p53 and its upregulation contributes to the inhibition of the CDK4/Cyclin D complex, thereby enforcing the G1/S checkpoint. researchgate.netnih.govdoi.org

Cytotoxicity against Diverse Cancer Cell Lines

The cytotoxic effects of this compound are not limited to a single type of cancer. Research has demonstrated its efficacy against a diverse panel of human cancer cell lines. These include:

Breast Cancer: MCF-7 and MDA-MB-453. researchgate.netnih.govcyprusjmedsci.com

Prostate Cancer: LNCaP and PC3. oncotarget.com

Liver Cancer: HepG2. oncotarget.comjksus.org

Neuroblastoma: SK-N-MC.

Chronic Myelogenous Leukemia: K-562.

Oral Squamous Cell Carcinoma: KB.

Studies using the MTT assay have shown that this compound can decrease cell growth in MCF-7 and MDA-MB-453 cells at concentrations greater than 50 microM. researchgate.netnih.gov This broad-spectrum cytotoxicity underscores the potential of this compound as a versatile anticancer agent. medchemexpress.com

Table 1: Investigated Cancer Cell Lines and the Effects of this compound

| Cell Line | Cancer Type | Observed Effects | Citations |

| MCF-7 | Breast Cancer | Cell cycle arrest (G1/S), apoptosis induction, decreased cell growth, modulation of p53, CDK4, Cyclin D, and p21Cip1. | researchgate.netnih.govcyprusjmedsci.com |

| MDA-MB-453 | Breast Cancer | Cell cycle arrest (G1/S), apoptosis induction, decreased cell growth, modulation of p53, CDK4, Cyclin D, and p21Cip1. | researchgate.netnih.gov |

| LNCaP | Prostate Cancer | Investigated for comparative methylation profiling. | oncotarget.com |

| PC3 | Prostate Cancer | Investigated for comparative methylation profiling. | oncotarget.com |

| HepG2 | Liver Cancer | Investigated for comparative methylation profiling. | oncotarget.comjksus.org |

| SK-N-MC | Neuroblastoma | Noted as a cancer cell line for which cytotoxicity is investigated. | |

| K-562 | Chronic Myelogenous Leukemia | Noted as a cancer cell line for which cytotoxicity is investigated. | |

| KB | Oral Squamous Cell Carcinoma | Noted as a cancer cell line for which cytotoxicity is investigated. |

Antimicrobial Efficacy

Beyond its anticancer properties, this compound has also been investigated for its ability to combat microbial infections.

Antibacterial Spectrum and Activity (against Gram-positive and Gram-negative bacteria)

Research has shown that some flavonoids exhibit a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. scielo.org.boresearchgate.netijrpr.com The structure of the flavonoid, including the presence of certain functional groups, can influence its efficacy against different types of bacteria. researchgate.netmdpi.com For instance, the C2=C3 double bond in the flavone (B191248) structure is considered important for inhibiting the growth of Gram-positive bacteria. mdpi.com While specific studies focusing solely on the antibacterial spectrum of this compound are limited in the provided context, the general activity of flavonoids suggests its potential in this area. scielo.org.bonih.gov

Antifungal Spectrum and Activity

The synthetic compound this compound has been evaluated for its antifungal properties against a variety of plant and mold fungi. In in vitro studies using the poisoned food technique, this compound demonstrated notable activity. banglajol.info At a concentration of 100 µg per disc, it exhibited significant inhibition of mycelial growth against several fungal species. banglajol.info

Specifically, the compound showed a 65.5% inhibition of Aspergillus flavus, 58.8% against Aspergillus niger, and 52.4% against Aspergillus ochraceus. banglajol.info Its activity was most pronounced against Rhizopus spp., with a 70.2% inhibition of mycelial growth. banglajol.info These findings indicate that this compound possesses a broad spectrum of antifungal activity, particularly against common molds. banglajol.info The structure-activity relationship studies of flavones suggest that the presence of an electronegative group, such as chlorine, at the 4'-position of the B-ring is a key contributor to their antifungal capabilities. asianpubs.org

Antifungal Activity of this compound (100 µg/disc)

| Fungal Strain | % Inhibition of Mycelial Growth | Reference |

|---|---|---|

| Aspergillus flavus | 65.5% | banglajol.info |

| Aspergillus niger | 58.8% | banglajol.info |

| Aspergillus ochraceus | 52.4% | banglajol.info |

| Rhizopus spp. | 70.2% | banglajol.info |

Enzymatic Modulation and Detoxification Pathways

This compound has been identified as a significant modulator of hepatic microsomal monooxygenases, a key component of the body's detoxification system. Research in male Wistar rats demonstrated that this compound acts as a 3-methylcholanthrene (B14862) (MC)-type inducer of these enzymes. jst.go.jp This classification is based on its effects on the carbon monoxide difference spectrum and the O-demethylase activities of scoparone. jst.go.jp

Pretreatment with this compound led to a significant increase, approximately 1.2- to 2-fold, in the total content of cytochrome P-450 in liver microsomes. jst.go.jp Further studies have established that the specific effects of chloroflavone congeners on these enzyme systems are dictated by their steric and electronic characteristics. nih.gov The absence of a chlorine atom at the 2'-position is considered a possible requirement for a flavone to exhibit this MC-type induction effect. jst.go.jp

While direct studies on this compound's ability to induce Phase II detoxification enzymes are limited, research on structurally related flavones provides significant insights. Phase II enzymes, such as Quinone Reductase (QR) and Glutathione (B108866) S-transferase (GST), are crucial for protecting cells against carcinogens. aacrjournals.orgacs.org

For instance, 4'-bromoflavone (B15486), a closely related halogenated flavone, is a potent inducer of both QR and GST. aacrjournals.org It has been shown to significantly increase QR activity in cultured murine hepatoma cells and induce GST isoforms in rat hepatoma cells. aacrjournals.org Dietary administration of 4'-bromoflavone also elevated QR activity and glutathione levels in various rat organs. aacrjournals.org Other flavonoids, such as certain chalcones and quercetin-3-O-glucoside, have also been confirmed to induce QR and GST. acs.orgkoreascience.kr The induction of these enzymes is a recognized mechanism for chemoprevention, suggesting that flavones play a vital role in enhancing cellular defense against toxic and carcinogenic substances. aacrjournals.org

Flavonoids are well-documented inhibitors of several cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of procarcinogens. mdpi.com The inhibition of these enzymes, particularly those in the CYP1A subfamily, is a key mechanism of cancer prevention. mdpi.com

Although specific data on this compound is not extensively detailed, studies on the parent compound, flavone, and its hydroxylated derivatives show potent inhibition of CYP1A1 and CYP1A2. nih.gov Flavone itself is an inhibitor of both CYP1A1 and CYP1A2. nih.gov The position of substituents on the flavone skeleton significantly influences the inhibitory activity. nih.gov For example, 2'-, 3'-, and 4'-methoxyflavones show inhibitory activities similar to the core flavone structure against CYP1A1, CYP1A2, and CYP1B1. mdpi.com Given that the 4'-position is critical for activity, it is plausible that this compound also acts as an inhibitor of these enzymes. This inhibition can prevent the conversion of environmental procarcinogens into their active, carcinogenic forms. mdpi.combiomolther.org

Structure Activity Relationship Sar Studies of 4 Chloroflavone and Its Analogs

Correlating Chlorine Substitution with Biological Potency

The substitution of a chlorine atom onto the flavone (B191248) backbone has been shown to enhance biological potency in several contexts, most notably in antimicrobial and anticancer activities. The chlorine atom, being an electron-withdrawing group, alters the electronic properties of the molecule, which can affect its interaction with biological targets.

Enhanced Antimicrobial Activity: Research demonstrates that chlorinated flavones exhibit greater antimicrobial activity compared to their non-chlorinated counterparts. A study evaluating the effects of 4'-Chloroflavone and unsubstituted flavone on various microbial strains revealed that the chlorinated derivative had superior efficacy. For instance, this compound, along with 6-chloroflavone, completely inhibited the growth of Enterococcus faecalis and was most effective against Escherichia coli. In contrast, the unsubstituted flavone showed lower activity against these strains nih.gov. This suggests that the presence of the chlorine atom on the B-ring is a key factor in augmenting the antibacterial properties of the flavone scaffold. All tested chlorinated flavones also strongly inhibited the growth of Staphylococcus aureus nih.gov.

Enhanced Anticancer Activity: In the context of oncology, halogenated flavonoids have been investigated for their potential as cytotoxic agents. Specifically, 4'-chloroflavanone (B1207093), a related compound lacking the C2-C3 double bond, has been shown to inhibit the proliferation of multiple human tumor cell lines. These include breast cancer (MCF-7, MDA-MB231), prostate cancer (LNCaP, PC3), liver cancer (HepG2), neuroblastoma (SK-N-MC), leukemia (K-562), and nasopharyngeal epidermal cancer (KB) cell lines nih.gov. This broad-spectrum activity points to the significant role of the 4'-chloro substitution in conferring potent anticancer properties.

| Compound | Biological Activity | Observation | Reference |

|---|---|---|---|

| This compound | Antimicrobial (vs. E. faecalis) | Complete growth inhibition observed. | nih.gov |

| Flavone (Unsubstituted) | Antimicrobial (vs. E. faecalis) | Lower efficacy compared to this compound. | nih.gov |

| This compound | Antimicrobial (vs. E. coli) | Most effective inhibitor among tested chloroflavones and flavone. | nih.gov |

| Flavone (Unsubstituted) | Antimicrobial (vs. E. coli) | Lower activity compared to this compound. | nih.gov |

| 4'-Chloroflavanone | Anticancer | Inhibits proliferation of multiple human tumor cell lines (e.g., MCF-7, LNCaP, HepG2). | nih.gov |

Comparative SAR with Unsubstituted Flavanone (B1672756) and Other Flavonoid Analogs

The structure-activity relationships of this compound become clearer when compared with unsubstituted flavanone and other flavonoid analogs. Key structural features of flavonoids, such as the C2-C3 double bond in the C-ring and the nature of substituents on the A and B rings, are critical determinants of their biological effects.

Flavones are generally found to have more potent inhibitory effects against various microorganisms compared to the corresponding flavanones, which lack the C2-C3 double bond proquest.commdpi.com. This suggests that the planarity and extended conjugation conferred by this double bond are important for certain biological activities, including antibacterial action mdpi.com. Therefore, this compound is expected to have a different, and often more potent, activity profile than 4'-Chloroflavanone.

When comparing this compound to other substituted flavonoids, the uniqueness of the chlorine substituent is highlighted. Much of flavonoid SAR literature focuses on hydroxyl (-OH) and methoxy (-OCH3) groups. For example, hydroxyl groups at the C-5 and C-4' positions are often cited as enhancing anti-inflammatory activity, whereas a methoxy group at the C4' position can attenuate it nih.govnih.gov. The 4'-chloro group, as an electron-withdrawing halogen, provides a different modification. Its enhancement of antimicrobial activity contrasts with the typical focus on hydroxyl groups for antioxidant and some anti-inflammatory effects nih.govnih.gov. This indicates that different biological targets are sensitive to different substituent properties—the electronic effects of a chloro group may be more favorable for interaction with microbial targets than the hydrogen-bonding capabilities of a hydroxyl group.

Influence of Substituent Position and Nature on Activity Profiles

The position of a substituent on the flavonoid skeleton is as crucial as its chemical nature in determining the activity profile. This is evident from studies comparing different isomers of chloroflavone.

In antimicrobial screening, the position of the chlorine atom significantly impacted the inhibitory effects. While all tested chloroflavones (2'-, 3'-, 4'-, and 6-chloroflavone) were more active than unsubstituted flavone, the 4'- and 6-chloro derivatives demonstrated the highest potency against E. faecalis and E. coli nih.gov. This highlights that the 4'-position on the B-ring and the 6-position on the A-ring are particularly advantageous locations for the chlorine substituent to exert its antimicrobial action.

The nature of the substituent also plays a critical role. The chlorine atom is a halogen with specific properties of size and electronegativity. In general SAR studies of flavonoids, electron-withdrawing groups are noted for their importance in antimicrobial activity mdpi.com. This aligns with the observed potency of chloroflavones. In contrast, the introduction of electron-donating groups, such as methyl or methoxy groups, can have different effects. For instance, a methoxy group at the C4' position has been shown to reduce the anti-inflammatory and antioxidant activities of flavones nih.gov. The substitution of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, is known to be critical for the antioxidant and radical-scavenging properties of flavonoids, a mechanism distinct from the antimicrobial enhancement seen with chlorine nih.govmdpi.com.

These comparisons underscore that the specific combination of substituent type (e.g., halogen) and its precise location on the flavonoid core are key determinants of biological function, allowing for the fine-tuning of activity against specific targets.

| Compound | Position of Chlorine | Activity against E. faecalis | Activity against E. coli | Reference |

|---|---|---|---|---|

| 2'-Chloroflavone | 2' (B-Ring) | Significant inhibition | Inhibitory effect noted | nih.gov |

| 3'-Chloroflavone | 3' (B-Ring) | Significant inhibition | Inhibitory effect noted | nih.gov |

| This compound | 4' (B-Ring) | Complete growth inhibition | Most effective inhibition | nih.gov |

| 6-Chloroflavone | 6 (A-Ring) | Complete growth inhibition | Most effective inhibition | nih.gov |

| Flavone | Unsubstituted | Lower efficacy | Lower activity | nih.gov |

Host Guest Complexation Studies with Cyclodextrins

Investigation of Inclusion Complex Formation with α-, β-, and HP-β-Cyclodextrins

The formation of inclusion complexes between 4'-chloroflavone and α-CD, β-CD, and HP-β-CD has been confirmed through various analytical techniques. researchgate.net Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate non-polar molecules like this compound. mdpi.comchemicalbook.com This encapsulation leads to the formation of host-guest complexes. lodz.pl

Phase solubility studies are a key method for investigating this complexation. For this compound, these studies with all three cyclodextrins show a linear relationship characteristic of an AL-type curve, which indicates the formation of inclusion complexes. mdpi.comresearchgate.net The complexation significantly enhances the aqueous solubility of this compound. mdpi.com

The stability of the inclusion complex varies depending on the type of cyclodextrin (B1172386). The stability constant (K) for the α-cyclodextrin complex with this compound is notably higher than that for its unsubstituted flavanone (B1672756) counterpart, a difference attributed to the presence of the chlorine atom. mdpi.com When comparing the natural cyclodextrins, β-cyclodextrin generally demonstrates a better spatial fit and results in a greater solubility increase than the α-form. mdpi.com The use of HP-β-cyclodextrin, a more soluble derivative, leads to a dramatic 140-fold increase in the solubility of this compound. mdpi.comresearchgate.net

Table 1: Stability Constants and Solubility Enhancement of this compound with Cyclodextrins

| Cyclodextrin | Stability Constant (K) (M⁻¹) | Solubility Increase Factor | Complexation Efficiency |

|---|---|---|---|

| α-Cyclodextrin | 8500 | 27-fold | 0.28 |

| β-Cyclodextrin | 1700 | 17-fold | 0.10 |

| HP-β-Cyclodextrin | 1600 | 140-fold | 1.10 |

This table is based on data from phase solubility studies at 25 °C. mdpi.com

Thermodynamic Characterization of Complexation using Calorimetric Methods (e.g., ITC, DSC)

Calorimetric methods, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide detailed thermodynamic information about the complexation process. researchgate.netlodz.pl

Isothermal Titration Calorimetry (ITC) has been utilized to directly measure the thermodynamic parameters of the interaction between this compound and the cyclodextrins in solution (dimethyl sulfoxide (B87167), due to the low aqueous solubility of the compound). mdpi.comlodz.pl These measurements determine the binding affinity (K), enthalpy change (ΔH), and entropy change (ΔS). lodz.pl The results show that the complexation process for this compound with α-CD, β-CD, and HP-β-CD is spontaneous, as indicated by a negative Gibbs free energy change (ΔG). mdpi.com The process is also exothermic (negative ΔH) and driven by favorable enthalpy changes. mdpi.com The determined complexation constants (K) were all greater than 1000 M⁻¹, suggesting the formation of stable complexes. mdpi.com

Table 2: Thermodynamic Parameters for this compound-Cyclodextrin Complexation at 25°C

| Cyclodextrin | K (M⁻¹) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | TΔS (kJ·mol⁻¹) |

|---|---|---|---|---|

| α-Cyclodextrin | 1.83 x 10³ | -18.6 ± 0.2 | -28.9 ± 0.3 | -10.3 |

| β-Cyclodextrin | 1.39 x 10³ | -17.9 ± 0.1 | -22.5 ± 0.2 | -4.6 |

| HP-β-Cyclodextrin | 1.05 x 10³ | -17.2 ± 0.1 | -24.4 ± 0.3 | -7.2 |

This table is based on data from Isothermal Titration Calorimetry (ITC) measurements. mdpi.com

Differential Scanning Calorimetry (DSC) is used to analyze the formation of complexes in the solid state. mdpi.com The DSC thermogram for pure this compound shows a sharp endothermic peak corresponding to its melting point. mdpi.comresearchgate.net Upon complexation with the cyclodextrins, this peak is significantly reduced in intensity and shifts towards higher temperatures. mdpi.comresearchgate.net For instance, shifts in melting points of about 20–40 degrees higher were observed for the complexes. mdpi.comresearchgate.net This change confirms the formation of an inclusion complex, as the guest molecule is now situated within the cyclodextrin cavity, altering its thermal properties. mdpi.com

Table 3: Melting Points of Pure and Complexed this compound

| Compound | Melting Point (°C) |

|---|---|

| This compound (Pure) | 125-127 |

| This compound-α-CD Complex | Shifted to a higher temperature |

| This compound-β-CD Complex | Shifted to a higher temperature |

| This compound-HP-β-CD Complex | Shifted to a higher temperature |

This table is based on data from Differential Scanning Calorimetry (DSC) analysis. mdpi.comresearchgate.net

Stoichiometric Analysis of Host-Guest Interactions (e.g., 1:1 M ratio)

The stoichiometry of the host-guest interaction between this compound and cyclodextrins has been consistently determined to be a 1:1 molar ratio. researchgate.netmdpi.com This means that one molecule of this compound interacts with one molecule of the cyclodextrin. mdpi.com

Phase solubility studies, which yielded linear AL-type diagrams, are the first indication of this 1:1 stoichiometry. mdpi.comresearchgate.net Further confirmation comes from Isothermal Titration Calorimetry (ITC) data. mdpi.com The analysis of ITC titration curves, based on a 'one site of sites' binding model, confirms that the stoichiometric ratio (n), representing the number of this compound molecules per cyclodextrin molecule, is approximately one. mdpi.comlodz.pl This 1:1 complex formation was observed for all three cyclodextrins (α-CD, β-CD, and HP-β-CD) investigated. mdpi.com The formation of stable 1:1 inclusion complexes is a critical finding for any potential application of these systems. researchgate.netnih.govresearcher.life

Future Perspectives in 4 Chloroflavone Research

Elucidation of Novel Biological Targets and Signaling Pathways

A primary frontier in 4'-Chloroflavone research is the comprehensive identification of its molecular targets and the intricate signaling pathways it modulates. Although the broader class of flavonoids is known to interact with a multitude of cellular systems, the specific interactions of this compound remain partially defined. Future investigations should aim to move beyond general antioxidant or anti-inflammatory effects to pinpoint direct protein-ligand interactions.

A related compound, 4'-bromoflavone (B15486), has been identified as a potent inducer of phase II detoxification enzymes, such as quinone reductase and glutathione (B108866) S-transferase, which is a key mechanism in cancer chemoprevention. aacrjournals.org However, the complete mechanism of action is yet to be fully elucidated. aacrjournals.org Similarly, the flavanone (B1672756) analog, 4'-chloroflavanone (B1207093), has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. researchgate.net This activity was linked to the activation of the p53 tumor suppressor pathway and an increase in cytochrome c, suggesting a role in the intrinsic apoptotic pathway. researchgate.net

Future research could build on these findings by employing advanced proteomics and transcriptomics approaches to generate a global map of cellular changes induced by this compound. Techniques such as affinity chromatography-mass spectrometry could identify direct binding partners, while RNA sequencing would reveal its impact on gene expression, potentially uncovering novel targets. A key area of interest would be to determine if this compound, like other flavonoids, can modulate key signaling cascades involved in cell proliferation, inflammation, and survival, such as the NF-κB, MAPK, and PI3K/Akt pathways. d-nb.info Furthermore, exploring its potential as a ligand for receptors like the GABA-A receptor, a known target for some flavonoids, could open new avenues for neurological applications. nih.gov

Table 1: Known Biological Activities of Related Chloro-Flavonoid Structures

| Compound | Biological Effect | Associated Pathway/Molecule | Cell Line(s) |

|---|---|---|---|

| 4'-Chloroflavanone | Induces G1/S phase cell cycle arrest | ↑ p53, ↑ p21Cip1, ↓ CDK4, ↓ Cyclin D | MCF-7, MDA-MB-453 |

| 4'-Chloroflavanone | Induces apoptosis | ↑ cytochrome c, ↓ caspase-3 | MCF-7, MDA-MB-453 |

This table summarizes findings from studies on 4'-chloroflavanone, a structurally similar compound, to highlight potential research avenues for this compound. researchgate.netresearchgate.net

Development of Advanced Synthetic Routes for Analog Library Creation

The exploration of this compound's full potential is intrinsically linked to the ability to synthesize a diverse range of derivatives for structure-activity relationship (SAR) studies. While classical methods for flavone (B191248) synthesis, such as the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by oxidative cyclization, are well-established, future efforts must focus on more efficient, versatile, and scalable synthetic strategies. sysrevpharm.orginnovareacademics.in

Modern synthetic chemistry offers a powerful toolkit for this purpose. The development of advanced synthetic routes will be crucial for creating analog libraries where different positions on the flavone scaffold are systematically modified. For instance, palladium-catalyzed cross-coupling reactions have already been employed to create N-arylated flavone derivatives, demonstrating the feasibility of modifying the core structure. nih.gov

Future synthetic strategies could include:

Combinatorial Chemistry: Utilizing high-throughput techniques to rapidly generate large libraries of this compound analogs with diverse substituents on both the A and B rings.

Microwave-Assisted Organic Synthesis (MAOS): Employing microwave irradiation to accelerate reaction times, increase yields, and improve the efficiency of key synthetic steps, such as chalcone (B49325) formation and cyclization.

Green Chemistry Approaches: Expanding on the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) to create more sustainable synthetic processes. researchgate.net

Biocatalysis: Using enzymes or whole-cell systems to perform specific transformations, such as glycosylation, which can improve the solubility and bioavailability of flavonoid compounds. livescience.io This approach offers high regio- and stereoselectivity that is often difficult to achieve through traditional chemical methods.

These advanced methods will enable the efficient production of novel derivatives, providing a robust chemical foundation for biological screening and the optimization of lead compounds.

Table 2: Comparison of Synthetic Methods for Flavone Derivatives

| Synthetic Method | Description | Advantages | Reference |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, followed by acid-catalyzed cyclization. | Traditional, reliable method for flavone core synthesis. | innovareacademics.intsijournals.com |

| Claisen-Schmidt Condensation & Cyclization | Condensation of a 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) to form a chalcone, followed by oxidative cyclization (e.g., with I2/DMSO). | Good yields, tolerant of various substituents. | innovareacademics.in |

| Palladium-Catalyzed N-Arylation | Used to attach various amine-containing moieties to the flavone scaffold. | Allows for the creation of diverse amino-derivatives for SAR studies. | nih.gov |

Computational Design of Enhanced Bioactive Derivatives

To complement advanced synthesis, computational chemistry and in silico modeling represent a vital component of future this compound research. These tools allow for the rational design of new derivatives with predicted improvements in bioactivity, selectivity, and pharmacokinetic properties, thereby focusing synthetic efforts on the most promising candidates.

Molecular docking is a powerful technique that has been used to predict the binding modes and affinities of flavonoid derivatives with target proteins. sysrevpharm.orgresearchgate.net By using the crystal structures of potential biological targets (identified through research in section 8.1), researchers can computationally screen virtual libraries of this compound analogs to prioritize those with the highest predicted binding scores.

Future computational work should integrate several layers of analysis:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of this compound analogs with their experimentally determined biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for binding to a specific target. This "pharmacophore" can then serve as a template for designing novel molecules with enhanced affinity.

ADME/Tox Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity of designed derivatives. nih.gov This early-stage screening helps to eliminate compounds with poor drug-like properties before committing resources to their synthesis.

Density Functional Theory (DFT) Calculations: Using quantum chemical methods to understand the electronic structure and reactivity of this compound and its derivatives, which can provide insights into their chemical stability and interaction mechanisms. nih.gov

By creating a synergistic loop where computational predictions guide synthetic chemistry and experimental biological data refines the computational models, the process of discovering and optimizing novel this compound-based therapeutic agents can be significantly accelerated.

Q & A

Q. What are the optimal synthetic routes for 4'-Chloroflavone, and how can purity and yield be validated?

The synthesis of this compound (D3) typically involves Friedel-Crafts acylation or halogenation of precursor flavonoids. Key validation steps include:

- Purity assessment : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm absence of byproducts .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR peaks at δ 7.86–7.91 ppm for H2' and H6' protons) and infrared (IR) spectroscopy (C=O stretch at 1639 cm⁻¹) .

- Yield optimization : Reflux time, solvent selection (e.g., dichloromethane or methanol), and catalyst ratios should be systematically varied and documented for reproducibility .

Q. What standardized protocols exist for evaluating the antimicrobial activity of this compound?

- Minimum inhibitory concentration (MIC) assays : Conduct broth microdilution tests against Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Salmonella typhi) strains, with ampicillin as a positive control .

- Data interpretation : Compare inhibition zones or MIC values to baseline controls and account for solvent effects (e.g., DMSO cytotoxicity). Replicate experiments ≥3 times to ensure statistical validity .

Q. How can researchers characterize the interaction of this compound with lipid membranes?

- Membrane fluidity assays : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure changes in membrane order .

- Electrostatic interaction analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to phospholipid bilayers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytotoxic mechanisms of this compound?

Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cell lines) may arise from:

- Cell-specific uptake : Quantify intracellular concentrations via LC-MS/MS to correlate with observed toxicity .

- Membrane vs. intracellular targets : Use confocal microscopy with fluorescently tagged this compound to localize its cellular distribution .

- Oxidative stress modulation : Measure reactive oxygen species (ROS) levels and glutathione depletion to differentiate pro-apoptotic vs. membrane-disruption pathways .

Q. How can biotransformation pathways of this compound be optimized for enhanced bioactivity?

- Fungal glycosylation : Incubate with Isaria fumosorosea KCH J2 or Beauveria bassiana KCH J1.5 to generate glycosylated derivatives. Monitor reaction progress via TLC and purify products using preparative PTLC .

- Bioactivity screening : Use SwissADME to predict pharmacokinetic improvements (e.g., water solubility, gastrointestinal absorption) and PASS Online to identify potential therapeutic targets (e.g., membrane integrity agonism) .

Q. What computational methods validate the structure-activity relationship (SAR) of this compound derivatives?

Q. How should researchers address inconsistencies in spectral data for this compound across studies?

- Standardized NMR conditions : Report solvent (e.g., CDCl₃), frequency (e.g., 200 MHz), and referencing (e.g., TMS) to enable cross-study comparisons .

- Artifact identification : Compare experimental IR spectra with computational predictions (e.g., DFT simulations) to distinguish genuine peaks from impurities .

Methodological Recommendations for Data Reporting

- Reproducibility : Document reaction conditions (e.g., temperature, solvent ratios) and instrument parameters (e.g., NMR shimming) in supplementary materials .

- Contradiction analysis : Use forest plots or meta-analysis to reconcile divergent bioactivity results, highlighting variables like cell line genotype or assay sensitivity .

- Ethical data presentation : Avoid selective reporting of "positive" results; include full datasets (e.g., failed syntheses or inactive derivatives) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。